N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a benzofuran ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with 1-methyl-1H-indole, the compound is reacted with an appropriate aldehyde under acidic conditions to form the corresponding indole derivative.
Synthesis of the Benzofuran Intermediate: The benzofuran ring is synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under basic conditions.
Coupling Reaction: The indole derivative and the benzofuran intermediate are coupled using a condensation reaction, often facilitated by a catalyst such as p-toluenesulfonic acid.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the acetamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes or receptors that interact with the indole or benzofuran moieties.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(benzofuran-6-yl)acetamide: Lacks the indole moiety, potentially altering its biological activity.
N-(2-methoxyethyl)-2-(indol-3-yl)acetamide: Lacks the benzofuran ring, which may affect its chemical reactivity and applications.
Uniqueness
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide is unique due to its combination of indole and benzofuran rings, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
InChI |
InChI=1S/C23H22N2O5/c1-25-13-15(17-5-3-4-6-19(17)25)11-21-23(27)18-8-7-16(12-20(18)30-21)29-14-22(26)24-9-10-28-2/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,26)/b21-11+ |
InChI Key |
UOUAAWNSGSSFPB-SRZZPIQSSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OCC(=O)NCCOC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.